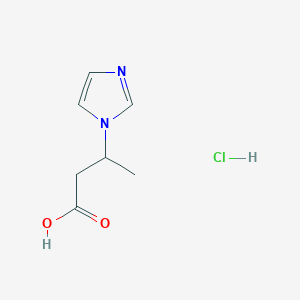
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene (DFPTB) is an organic compound belonging to the class of compounds known as organofluorines. It is a colorless, volatile liquid with a sweet odor. DFPTB is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent for various chemical reactions. DFPTB has been studied for its potential applications in medicine and science.
Scientific Research Applications
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene has been studied for its potential applications in medicine and science. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent for various chemical reactions. 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which alters their activity. This can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene are not well understood. Studies have shown that 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene can inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome b5. It has also been shown to bind to certain proteins, which can lead to changes in the biochemical and physiological processes of the body.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene in laboratory experiments include its low cost, low toxicity, and ease of use. However, there are some limitations. 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene is a volatile compound, and may be difficult to handle in some laboratory experiments. It is also a highly flammable compound, and must be handled with care.
Future Directions
The potential applications of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene are numerous and varied. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential applications of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene in the fields of medicine, agriculture, and industry. Other areas of research include the development of new synthetic methods for the production of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene and its derivatives, as well as the development of new analytical techniques for its detection and quantification.
properties
IUPAC Name |
1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5/c1-2-9(11,12)7-3-5-8(6-4-7)10(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSDVGFTYYPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)
![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1389557.png)

![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)
![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)



